4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is an organic compound with the molecular formula C14H8BrF2NOS It is characterized by the presence of bromine, methoxy, sulfanyl, difluoro, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxyaniline and 3,5-difluorobenzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 5-bromo-2-methoxyaniline is first converted to its corresponding thiol derivative using a thiolating agent like Lawesson’s reagent. This intermediate is then reacted with 3,5-difluorobenzonitrile under the presence of a catalyst like palladium on carbon to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine or methoxy groups.
Oxidation: Sulfoxide and sulfone derivatives.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 2-(5-bromo-2-methoxyphenyl)benzoxazole
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
Uniqueness
4-[(5-bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the presence of both difluoro and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Properties
CAS No. |
2763756-12-1 |
---|---|
Molecular Formula |
C14H8BrF2NOS |
Molecular Weight |
356.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.